molecular formula C18H15FN2O2 B2922593 2-(3-fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one CAS No. 922926-76-9

2-(3-fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B2922593
CAS No.: 922926-76-9
M. Wt: 310.328
InChI Key: PDXZYOPCATWSDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a chemical compound based on the pyridazin-3(2H)-one scaffold, a structure of significant interest in medicinal chemistry and drug discovery research . This privileged scaffold is known for its diverse pharmacological activities and ability to interact with multiple biological targets. Pyridazinone derivatives are extensively investigated for their potential in oncology research . Compounds featuring this core structure have demonstrated anti-proliferative effects against various cancer cell lines, including human colon carcinoma (HCT116) . Recent research explores pyridazinone derivatives as modulators of the MYC transcription factor, a key oncogene driver in a majority of human cancers, highlighting its relevance in developing targeted anticancer agents . Furthermore, the scaffold is a recognized core in developing inhibitors for enzymes like phosphodiesterases (PDE) and cyclooxygenases (COX) , indicating its broad utility in inflammatory disease research . The specific substitution pattern on this compound—featuring a 3-methoxyphenyl group at the 6-position and a 3-fluorobenzyl group at the 2-position—is designed to explore structure-activity relationships (SAR) for optimizing potency and selectivity against target proteins. Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex molecules or as a reference standard in biological screening assays. This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-6-(3-methoxyphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-23-16-7-3-5-14(11-16)17-8-9-18(22)21(20-17)12-13-4-2-6-15(19)10-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXZYOPCATWSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of Substituents: The 3-fluorobenzyl and 3-methoxyphenyl groups can be introduced via nucleophilic substitution reactions or through palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:

    Batch or Continuous Flow Processes: Depending on the desired scale of production.

    Catalysts and Reagents: Use of efficient catalysts and reagents to improve reaction rates and selectivity.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction of the pyridazinone ring or substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced compounds.

Scientific Research Applications

2-(3-fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(3-fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Pathways Involved: Involvement in pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Substituent Position and Electronic Effects
  • 6-(3-Methoxyphenyl): The methoxy group at the para position of the phenyl ring may act as an electron donor, influencing solubility and intermolecular interactions .
  • Analog 1 : 2-(2-Methoxybenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one

    • Substituents: 2-Methoxybenzyl (position 2), chloro (position 5), phenyl (position 6).
    • Key Differences: The ortho-methoxy group and chloro substituent may reduce solubility compared to the target compound.
  • Analog 2 : 6-(4-Fluoro-2-Methoxyphenyl)-2-(4-Methoxybenzyl)Pyridazin-3(2H)-One

    • Substituents: 4-Fluoro-2-methoxyphenyl (position 6), 4-methoxybenzyl (position 2).
    • Key Differences: Fluorine and methoxy groups at different positions on the phenyl ring alter electronic distribution and steric effects.
Table 1: Substituent Comparison
Compound Position 2 Substituent Position 6 Substituent Halogen/Functional Group
Target Compound 3-Fluorobenzyl 3-Methoxyphenyl Fluorine, Methoxy
Analog 1 2-Methoxybenzyl Phenyl Chlorine, Methoxy
Analog 2 4-Methoxybenzyl 4-Fluoro-2-Methoxyphenyl Fluorine, Methoxy
Anti-Inflammatory and Analgesic Activity
  • Analog 3: 2-(6-Oxo-3,5-Diphenylpyridazin-1-yl)-Acetamides These derivatives demonstrated superior analgesic activity to aspirin (100 mg/kg dose) and anti-inflammatory effects without ulcerogenic side effects.
Antimicrobial Activity
  • Analog 4: 6-(3-((2Z,4E)-2-Phenylbenzo[b][1,4]Thiazepin-4-yl)Pyridazin-3(2H)-One Exhibited notable antibacterial activity comparable to penicillin, attributed to the thiazepine-pyridazinone hybrid structure. Comparison: The absence of a sulfur-containing heterocycle in the target compound may limit its antimicrobial spectrum.

Physicochemical Properties

Solubility and Stability
  • Analog 5: 6-Phenyl-Pyridazin-3(2H)-One Solubility in ethanol: 12.4 mg/mL; in water: <0.1 mg/mL. Comparison: The 3-fluorobenzyl and 3-methoxyphenyl groups in the target compound likely enhance lipophilicity, reducing aqueous solubility but improving membrane permeability.
Crystallographic Data
  • Analog 6: 6-Methyl-2-p-Tolyl-4-[3-(Trifluoromethyl)Phenyl]Pyridazin-3(2H)-One Crystal system: Monoclinic (C2/c), Z = 8, density = 1.382 g/cm³. Comparison: The bulky 3-fluorobenzyl group in the target compound may lead to different packing arrangements, affecting melting points and stability.

Biological Activity

2-(3-Fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered interest due to its potential biological activities. The compound's unique structure, featuring a pyridazine core with specific substituents, suggests possible interactions with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Synthesis

The chemical structure of 2-(3-fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one can be represented as follows:

C18H16FN2O\text{C}_{18}\text{H}_{16}\text{F}\text{N}_{2}\text{O}

Synthetic Route:
The synthesis typically involves:

  • Formation of the Pyridazine Core: Reaction of hydrazine with diketones.
  • Substitution Reactions: Introduction of the 3-fluorobenzyl and 3-methoxyphenyl groups via nucleophilic substitution.

Biological Activity

Research has indicated various biological activities associated with this compound, including:

  • Antimicrobial Properties: Similar compounds in the pyridazine class have shown effectiveness against bacterial strains, suggesting potential for this compound as an antimicrobial agent.
  • Anticancer Activity: Studies on related pyridazine derivatives have highlighted their ability to inhibit cancer cell proliferation. For instance, derivatives targeting specific kinases have demonstrated promising results in preclinical models .

The proposed mechanism of action involves:

  • Enzyme Inhibition: The compound may interact with enzymes such as monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism. Inhibitors of MAO-B have been identified as potential treatments for neurodegenerative diseases .
  • Binding Affinity: The fluorobenzyl and methoxyphenyl groups may enhance binding affinity to specific receptors or enzymes, modulating their activity and leading to desired biological effects .

Case Study 1: MAO Inhibition

A study evaluating the inhibitory effects of pyridazine derivatives on MAO-B revealed that certain substitutions significantly enhance potency. For example, derivatives with fluorine at specific positions were noted to exhibit IC50 values in the low micromolar range, indicating strong inhibitory activity .

Case Study 2: Anticancer Activity

Another investigation focused on a series of pyridazine derivatives demonstrated their ability to induce apoptosis in cancer cell lines. The study reported that compounds similar to 2-(3-fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one showed significant cytotoxic effects against various cancer types, particularly when targeting pathways involved in cell cycle regulation .

Data Table: Biological Activity Overview

Biological ActivityTargetIC50 Value (µM)Reference
MAO-B InhibitionMAO-B0.013
Anticancer ActivityVarious Cancer Cell LinesVaries (low µM)
Antimicrobial ActivityBacterial StrainsVaries (high µM)

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2-(3-fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one and its analogs?

  • Methodology : The synthesis typically involves coupling reactions between substituted benzyl halides and pyridazinone cores. For example, intermediates like 6-(3-methoxyphenyl)pyridazin-3(2H)-one can be alkylated with 3-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in acetone). Purification is achieved via flash chromatography, and structures are confirmed using NMR and LC-MS .
  • Key Considerations : Optimizing reaction time and temperature minimizes side products like N-alkylation isomers. Substituent compatibility (e.g., methoxy vs. fluoro groups) must be assessed to avoid dehalogenation or demethylation .

Q. How is the molecular structure of this compound characterized, and what techniques validate its crystallinity?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is used to resolve the 3D structure. For example, related pyridazinones exhibit monoclinic crystal systems (space group C2/c) with unit cell parameters such as a=20.902a = 20.902 Å, b=4.2898b = 4.2898 Å, and β=101.534\beta = 101.534^\circ. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds), which stabilize the lattice .
  • Key Considerations : Crystallization solvents (e.g., DMSO/water mixtures) influence polymorphism. Disorder in aromatic rings may require constrained H-atom refinement during data processing .

Advanced Research Questions

Q. What biological targets are associated with pyridazin-3(2H)-one derivatives, and how is activity assessed?

  • Methodology : Pyridazinones are evaluated as kinase inhibitors (e.g., p38 MAPK) using in vitro assays. For instance, AS1940477 (a related compound) inhibits TNFα production in LPS-stimulated monocytes (IC₅₀ = 3.2 nM). Cellular assays include ELISA for cytokine quantification and Western blotting for phosphorylation inhibition .
  • Key Considerations : Selectivity against off-target kinases (e.g., JNK or ERK) is tested via kinase profiling panels. Metabolite identification (e.g., hydroxylation) via liver microsomes informs pharmacokinetic optimization .

Q. How do structural modifications impact the structure-activity relationship (SAR) of this compound?

  • Methodology : Substituent effects are studied systematically. For example:

  • 3-Fluorobenzyl group : Enhances metabolic stability by reducing CYP450-mediated oxidation.
  • 3-Methoxyphenyl group : Improves solubility via polar interactions but may reduce membrane permeability.
    SAR is validated using IC₅₀ values from dose-response curves and computational docking (e.g., Glide XP) into target binding pockets .
    • Key Considerations : Bioisosteric replacements (e.g., replacing methoxy with ethoxy) balance potency and ADME properties.

Q. What strategies improve the oral bioavailability of pyridazin-3(2H)-one derivatives?

  • Methodology : Pharmacokinetic (PK) studies in rodents guide structural optimization. For example:

  • Blocking metabolic sites : Methylation of amine groups in tetrahydropyrimidine cores reduces first-pass metabolism.
  • Enhancing solubility : Co-crystallization with succinic acid improves dissolution rates.
    Oral bioavailability is quantified using AUC (area under the curve) ratios (plasma vs. IV administration) .

Q. How does polymorphism affect the physicochemical properties of this compound?

  • Methodology : Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) identify polymorphic forms. For instance, Form I (melting point 198°C) exhibits higher aqueous solubility than Form II (melting point 205°C) due to lattice energy differences. Stability studies under accelerated conditions (40°C/75% RH) assess form transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.